3-Ethylazetidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Organic Synthesis

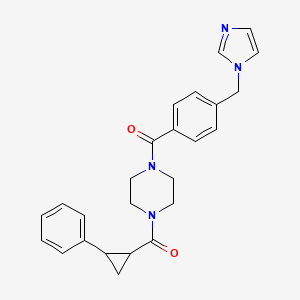

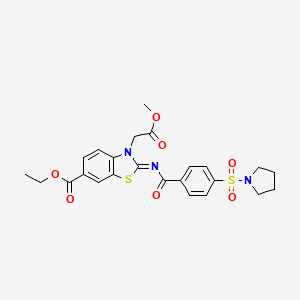

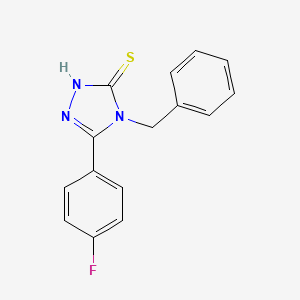

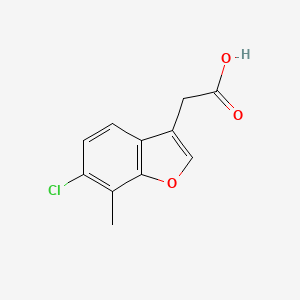

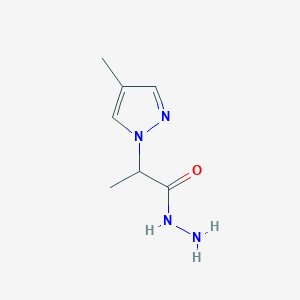

3-Ethylazetidine-3-carboxylic acid plays a pivotal role in organic synthesis. Its structure, featuring a four-membered azetidine ring, makes it a valuable intermediate for the synthesis of various organic compounds. The ring strain and the presence of both amine and carboxylic functional groups allow for a range of chemical transformations. It can participate in substitution reactions, serve as a precursor for β-lactam antibiotics, and be used in the synthesis of complex molecules for pharmaceutical applications .

Nanotechnology

In the realm of nanotechnology, 3-Ethylazetidine-3-carboxylic acid can be utilized to modify the surface of nanoparticles. Carboxylic acids are known to act as surface modifiers, promoting the dispersion and incorporation of metallic nanoparticles or carbon nanostructures like carbon nanotubes and graphene. This enhances their compatibility with various matrices for the creation of polymer nanocomposites .

Polymer Industry

Azetidines, including derivatives like 3-Ethylazetidine-3-carboxylic acid, are used as building blocks for polyamines through ring-opening polymerization. This process is crucial for creating polymers with applications ranging from antibacterial coatings to materials for CO2 adsorption and non-viral gene transfection .

Medicine

In medicinal chemistry, the azetidine ring found in 3-Ethylazetidine-3-carboxylic acid is a common motif in various drugs, including β-lactam antibiotics like penicillins and cephalosporins. The synthesis and reactivity of azetidines are of great interest due to their stability and unique reactivity, which can be leveraged to create new therapeutic agents .

Pharmacy

Pharmaceutical formulations benefit from the inclusion of compounds like 3-Ethylazetidine-3-carboxylic acid due to their reactive nature. They can be used to improve the stability and solubility of drug molecules, enhancing their bioavailability and efficacy .

Food Industry

While direct applications of 3-Ethylazetidine-3-carboxylic acid in the food industry are not well-documented, carboxylic acids, in general, are significant in food science. They can be involved in the fermentation process, flavor enhancement, and preservation of food products. Lactic acid bacteria, for example, utilize carboxylic acids in their metabolic processes to improve the nutritional value and shelf life of fermented foods .

Safety and Hazards

properties

IUPAC Name |

3-ethylazetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-6(5(8)9)3-7-4-6/h7H,2-4H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFIMLHWRVBLOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

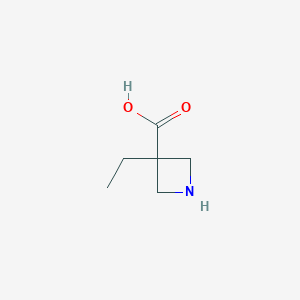

CCC1(CNC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylazetidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol](/img/structure/B2919314.png)

![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2919319.png)

![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2919326.png)

![3-(3,5-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2919335.png)